molecular formula C16H16N2O B097521 10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide CAS No. 34144-64-4

10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide

Cat. No. B097521
CAS RN: 34144-64-4
M. Wt: 252.31 g/mol
InChI Key: ZMZPGCLLNOGDTA-UHFFFAOYSA-N
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Description

10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as DMHP and is a derivative of the benzocycloheptapyridine class of compounds.

Mechanism Of Action

DMHP acts as a dopamine transporter blocker, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's potential use in addiction treatment and pain management.

Biochemical And Physiological Effects

DMHP has been shown to have both biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in a euphoric effect. It has also been shown to have analgesic properties, which can result in a reduction in pain perception.

Advantages And Limitations For Lab Experiments

DMHP has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields. It also has a well-understood mechanism of action, making it a useful tool for studying dopamine transport. However, DMHP also has limitations. It can be difficult to work with due to its high potency, and it has not been extensively studied in vivo.

Future Directions

There are several future directions for research on DMHP. One potential area of study is its use in addiction treatment. DMHP has shown promise in modulating dopamine release, which could be useful in treating addiction. Another area of study is its potential use in pain management. DMHP has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, further research could be done to better understand the biochemical and physiological effects of DMHP.

Synthesis Methods

DMHP is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-amine with 2-bromo-1-(4-methylphenyl)ethanone. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to yield DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.

Scientific Research Applications

DMHP has been used in various scientific research applications, including studies on the central nervous system, addiction, and pain management. DMHP has been shown to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain. It has also been shown to have analgesic properties, making it a potential candidate for pain management.

properties

CAS RN

34144-64-4

Product Name

10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide

InChI

InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19)

InChI Key

ZMZPGCLLNOGDTA-UHFFFAOYSA-N

SMILES

CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2

Canonical SMILES

CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2

Origin of Product

United States

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